2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate
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Overview
Description
2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate typically involves multiple steps. Starting from simpler organic molecules, the synthesis may include protection and deprotection of functional groups, selective oxidation, and esterification reactions. Specific reagents and catalysts are used to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ester groups can produce primary alcohols.
Scientific Research Applications
2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s multiple functional groups allow it to engage in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6R)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[3-hydroxy-3-(hydroxymethyl)-4-methylpentoxy]oxane-3,4,5-triol
- beta-1,3-Glucan from Euglena gracilis
- D-2,3,4,6-Tetrakis-O-(trimethylsilyl)-gluconic acid delta-lactone
Uniqueness
What sets 2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-lambda6-sulfanyl]acetate apart from similar compounds is its unique combination of functional groups and stereochemistry. This allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C17H26O13S-4 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-[tris(carboxylatomethyl)-propan-2-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-λ6-sulfanyl]acetate |
InChI |
InChI=1S/C17H30O13S/c1-8(2)31(4-10(19)20,5-11(21)22,6-12(23)24,7-13(25)26)17-16(29)15(28)14(27)9(3-18)30-17/h8-9,14-18,27-29H,3-7H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/p-4/t9-,14+,15+,16-,17+/m1/s1 |
InChI Key |
QJZXILINAHUUEP-VKUSEKQFSA-J |
Isomeric SMILES |
CC(C)S(CC(=O)[O-])(CC(=O)[O-])(CC(=O)[O-])(CC(=O)[O-])[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(C)S(CC(=O)[O-])(CC(=O)[O-])(CC(=O)[O-])(CC(=O)[O-])C1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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